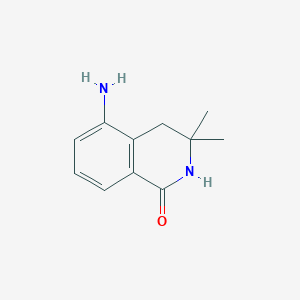
5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a compound with the molecular formula C11H14N2O . It is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates .Chemical Reactions Analysis
Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are of interest .科学的研究の応用
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, including structures related to 5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one, have been extensively studied for their therapeutic applications. Initially known for neurotoxicity, these compounds have found roles in preventing Parkinsonism and serving as anticancer antibiotics. The US FDA's approval of trabectedin for treating soft tissue sarcomas highlights the milestone in anticancer drug discovery. Tetrahydroisoquinoline derivatives show potential in treating infectious diseases like malaria, tuberculosis, and HIV, suggesting a broad spectrum of possible therapeutic activities (Singh & Shah, 2017).
Neuroprotection and Mental Health
5-HT(6) receptor antagonists, including related compounds, are studied for their role in treating learning and memory disorders. The exploration into structurally different series of selective antagonists reveals potential for cognition enhancement and treatment of depressive symptoms. This area of research opens avenues for utilizing tetrahydroisoquinoline derivatives as novel drugs for neuroprotection and addressing mental health issues (Russell & Dias, 2002).
Antimalarial and Antiprotozoal Applications
The metabolism and action of 8-aminoquinoline antimalarial agents, which share structural features with this compound, indicate their critical role in treating malaria. These compounds, through their metabolic products, exhibit toxicity to erythrocytes in glucose-6-phosphate dehydrogenase-deficient patients, indicating a delicate balance between efficacy and safety in their use against protozoal infections (Strother et al., 1981).
Anticancer Mechanisms and Drug Repurposing
The anticancer mechanisms of aminoquinolines, including structural analogs to this compound, are being actively researched. Their ability to act as lysosomotropic amines, promoting the antiproliferative action of chemotherapeutic agents, highlights their potential as adjuvant options against solid tumors. Understanding these mechanisms further supports drug repurposing efforts for aminoquinolines in cancer therapy, emphasizing the need for continuous exploration and clinical validation (Ferreira et al., 2021).
作用機序
Target of Action
Similar compounds, such as 1,2,3,4-tetrahydroisoquinolines (thiq), have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets, leading to changes in the biological activities of the targets .
Biochemical Pathways
Thiq based compounds are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have been found to exert diverse biological activities .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
特性
IUPAC Name |
5-amino-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)6-8-7(10(14)13-11)4-3-5-9(8)12/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKQIUOLIOAUOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC=C2N)C(=O)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2385634.png)
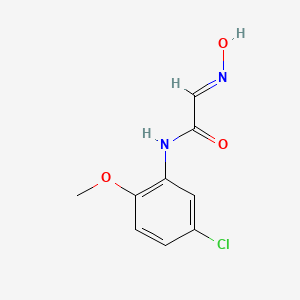
![Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2385639.png)
![Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2385641.png)
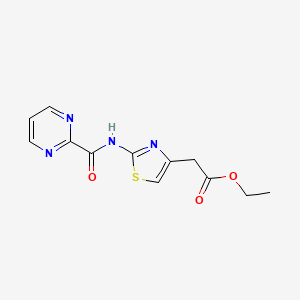

![5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid](/img/structure/B2385647.png)
![7-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B2385648.png)
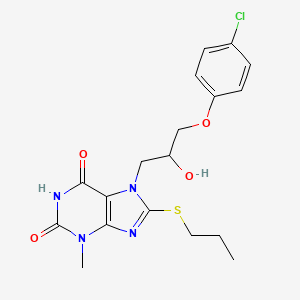
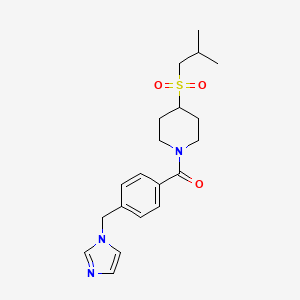
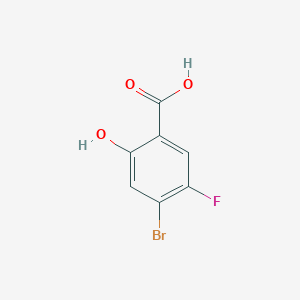
![2-[(3-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2385653.png)
![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2385654.png)
